![molecular formula C11H11FO B14194118 {2-[(4-Fluorophenyl)methylidene]cyclopropyl}methanol CAS No. 850403-62-2](/img/structure/B14194118.png)
{2-[(4-Fluorophenyl)methylidene]cyclopropyl}methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{2-[(4-Fluorophenyl)methylidene]cyclopropyl}methanol is an organic compound characterized by the presence of a fluorophenyl group attached to a cyclopropyl ring, which is further connected to a methanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-Fluorophenyl)methylidene]cyclopropyl}methanol can be achieved through several methods. One common approach involves the reduction of 2-cyclopropyl-4-(4’-fluorophenyl)quinoline-3-carboxylic acid ester using potassium borohydride (KBH4) in the presence of magnesium chloride (MgCl2) . Another method includes the cyclization of 2-amino-4’-fluoro-benzophenone with 3-cyclopropyl-3-oxo propionate under the catalytic action of zinc triflate (Zn(OTf)2) .
Industrial Production Methods
Industrial production of this compound typically involves scalable and eco-friendly synthetic routes. The use of mechanochemical processes, such as the Suzuki–Miyaura coupling and Minisci C–H alkylation, has been explored for large-scale synthesis . These methods offer high efficiency and sustainability, making them suitable for industrial applications.
化学反应分析
Types of Reactions
{2-[(4-Fluorophenyl)methylidene]cyclopropyl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or hydrocarbons.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, alcohols, and substituted fluorophenyl compounds.
科学研究应用
{2-[(4-Fluorophenyl)methylidene]cyclopropyl}methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of {2-[(4-Fluorophenyl)methylidene]cyclopropyl}methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-methanol
- 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde
Uniqueness
{2-[(4-Fluorophenyl)methylidene]cyclopropyl}methanol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its cyclopropyl and fluorophenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
属性
CAS 编号 |
850403-62-2 |
|---|---|
分子式 |
C11H11FO |
分子量 |
178.20 g/mol |
IUPAC 名称 |
[2-[(4-fluorophenyl)methylidene]cyclopropyl]methanol |
InChI |
InChI=1S/C11H11FO/c12-11-3-1-8(2-4-11)5-9-6-10(9)7-13/h1-5,10,13H,6-7H2 |
InChI 键 |
ZCRBLQCEOQSTDK-UHFFFAOYSA-N |
规范 SMILES |
C1C(C1=CC2=CC=C(C=C2)F)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonic acid](/img/structure/B14194042.png)
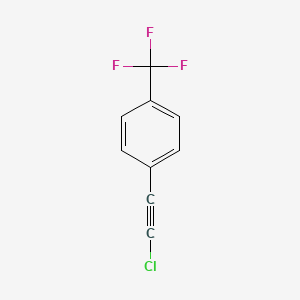
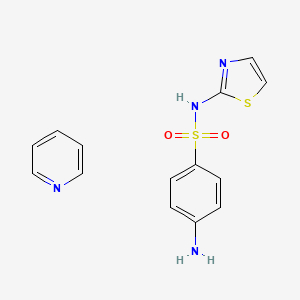
![N-{[6-(3-Acetylphenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14194064.png)
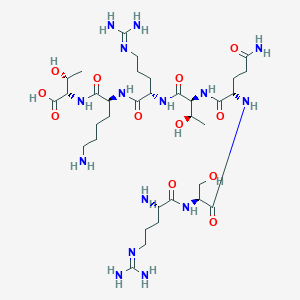
![Methyl 4-[5-(methoxymethyl)-1,2-oxazol-3-yl]benzoate](/img/structure/B14194088.png)
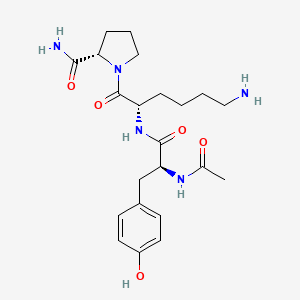
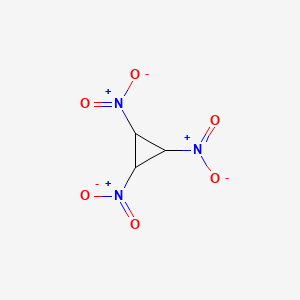
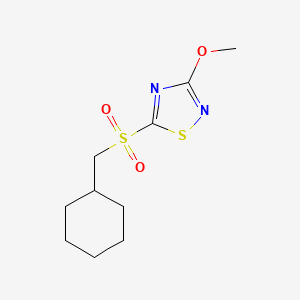
![6-[(4-Methoxyphenyl)methoxy]hex-2-EN-1-OL](/img/structure/B14194119.png)
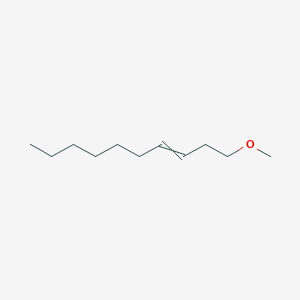
![6-[Dimethyl(phenyl)silyl]hex-4-yn-1-ol](/img/structure/B14194131.png)
![1-[2-(2-Chlorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14194139.png)
![3-[4-(2-Amino-2-oxoethoxy)-3-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B14194146.png)
